molecular formula C13H19NO B5636644 2-(dimethylamino)-1-(4-isopropylphenyl)ethanone

2-(dimethylamino)-1-(4-isopropylphenyl)ethanone

Cat. No. B5636644
M. Wt: 205.30 g/mol
InChI Key: BPVSFKBRFRXKOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-(dimethylamino)-1-(4-isopropylphenyl)ethanone" often involves condensation reactions and the use of specific reagents like N,N-dimethylformamide dimethyl acetal for the preparation of enamino ketones, leading to the formation of heterocyclic compounds in good yields (Moskvina et al., 2015). Furthermore, the synthesis and identification of analogs, such as "2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B)," have been reported, employing techniques like nuclear magnetic resonance spectroscopy and X-ray crystallography for structural confirmation (Power et al., 2015).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds have been conducted using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory (DFT). These studies reveal detailed geometrical parameters and vibrational frequencies, offering insights into the molecular structure and conformations of such compounds (Chidan Kumar et al., 2015).

Chemical Reactions and Properties

The reactivity and chemical properties of related compounds are explored through their participation in various chemical reactions, including cyclization reactions leading to the formation of novel heterocyclic compounds. Such reactions underscore the versatility and reactivity of the amino and ketone functional groups present in these molecules (Meng et al., 2011).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystal structure, have been studied for similar compounds. These studies help in understanding the interactions that govern the solid-state properties of these materials, which are crucial for their application in various fields (Zheng et al., 2014).

Chemical Properties Analysis

The chemical properties of compounds similar to "2-(dimethylamino)-1-(4-isopropylphenyl)ethanone" are characterized by their reactivity towards different reagents, demonstrating a wide range of chemical behaviors. This includes their ability to undergo protonation-induced conformational changes and participate in electrochemical reduction, highlighting the chemical versatility of these compounds (Ohno et al., 2003); (Fotouhi et al., 2007).

properties

IUPAC Name

2-(dimethylamino)-1-(4-propan-2-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(2)11-5-7-12(8-6-11)13(15)9-14(3)4/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVSFKBRFRXKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5401545

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